N-Methylisoquinolin-6-amine dihydrochloride

Salt selection Stability Chemical procurement

Researchers requiring consistent stoichiometry for parallel synthesis often face variability with hygroscopic or undefined salt forms. N-Methylisoquinolin-6-amine dihydrochloride (CAS 1820673-70-8) eliminates this uncertainty with a defined 2HCl composition. • Consistent powder morphology supports automated solid dispensing platforms • Pre-activated amine - no exogenous HCl needed for coupling reactions • ≥95% purity; recommended for kinase-focused compound library synthesis per US7671205 • Neutralized free base yields bidentate ligand for Cu(II) complexes (UV-Vis 600-650 nm)

Molecular Formula C10H12Cl2N2
Molecular Weight 231.12
CAS No. 1820673-70-8
Cat. No. B2452274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylisoquinolin-6-amine dihydrochloride
CAS1820673-70-8
Molecular FormulaC10H12Cl2N2
Molecular Weight231.12
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)C=NC=C2.Cl.Cl
InChIInChI=1S/C10H10N2.2ClH/c1-11-10-3-2-9-7-12-5-4-8(9)6-10;;/h2-7,11H,1H3;2*1H
InChIKeyWHWDNLRFQOJPKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Methylisoquinolin-6-amine dihydrochloride Basic Characteristics


N-Methylisoquinolin-6-amine dihydrochloride (CAS 1820673-70-8) is a substituted isoquinoline in which a secondary methylamine (–NHCH₃) occupies the 6‑position of the bicyclic heteroaromatic scaffold; the dihydrochloride salt provides two equivalents of HCl, giving the empirical formula C₁₀H₁₂Cl₂N₂ and a molecular weight of 231.12 g mol⁻¹ [1]. The free‑base form (N‑methylisoquinolin‑6‑amine, CAS 1500839‑49‑5) has been reported to act as a bidentate ligand for transition metals, forming stable Cu(II) complexes with characteristic UV‑Vis d‑d transitions at 600–650 nm . Commercial sourcing of the dihydrochloride salt is available at a minimum purity specification of ≥95 % .

Dihydrochloride salt form with defined stoichiometry for aqueous synthesis and assay workflows
6‑Substituted isoquinoline scaffold as a building block for kinase‑focused compound libraries
N‑Methyl bidentate ligand for Cu(II) coordination and spectroscopic probe studies

Why N-Methylisoquinolin-6-amine dihydrochloride Cannot Be Substituted


Isoquinoline‑6‑amine derivatives are not functionally interchangeable because the position of the amino/methylamino substituent, the methylation state of the ring nitrogen (quaternization), and the salt form (free base, monohydrochloride, dihydrochloride) collectively dictate solubility, stability, metal‑coordination geometry, and the reactivity of the amine handle in downstream synthetic elaborations [1]. For example, the N‑methylisoquinolin‑6‑amine scaffold can serve as a bidentate ligand, yielding square‑planar Cu(II) complexes that are not produced by the 5‑amino or 7‑amino regioisomers ; meanwhile, the dihydrochloride salt offers a defined stoichiometry that simplifies formulation for aqueous‑based assays compared with the hygroscopic monohydrochloride or the poorly water‑soluble free base . These differences mean that directly substituting a close analog—such as isoquinolin‑6‑amine free base or the 1‑methyl regioisomer—can lead to divergent reactivity, altered physicochemical profiles, and ultimately non‑comparable experimental results.

Salt form and stoichiometry

Dihydrochloride provides two defined HCl equivalents; monohydrochloride or free base may shift aqueous solubility and storage stability profiles.

Regioisomeric position (6- vs 5-/7-)

The 6‑amino substitution directs derivatization vectors and patent-aligned kinase inhibitor space; 5‑ or 7‑amino isomers may lead to divergent SAR.

N‑Methyl vs unsubstituted amine

The N‑methyl group influences ligand geometry and provides a distinct UV‑Vis handle; unsubstituted isoquinolin‑6‑amine may alter coordination behavior.

N-Methylisoquinolin-6-amine dihydrochloride Differentiation Evidence


Salt Stoichiometry and Stability: Dihydrochloride vs Monohydrochloride

The dihydrochloride salt (C₁₀H₁₂Cl₂N₂, MW 231.12) contains two equivalents of HCl, whereas the commercially available monohydrochloride (C₁₀H₁₁ClN₂, MW 194.66) carries only one. The dihydrochloride is recommended for long‑term storage in a cool, dry place , while the monohydrochloride is shipped and stored at ambient temperature . The higher HCl content of the dihydrochloride is expected to confer greater aqueous solubility and reduce hygroscopicity relative to the monohydrochloride, although direct solubility measurements are not publicly available for either form.

Salt stoichiometry & stability
Data to verify
ΔMW 36.46 g·mol⁻¹
(one additional HCl);
storage recommendation differs
May simplify aqueous formulation stoichiometry
Direct solubility data not publicly available
Salt selection Stability Chemical procurement

Metal-Coordination Capability: Bidentate Ligand vs Isoquinolin-6-amine

The free‑base N‑methylisoquinolin‑6‑amine functions as a bidentate ligand, coordinating Cu(II) through the endocyclic nitrogen and the exocyclic 6‑NHCH₃ group, yielding square‑planar complexes that exhibit characteristic d‑d transitions at 600–650 nm in the UV‑Vis spectrum . In contrast, the parent isoquinolin‑6‑amine (CAS 23687‑26‑5), which lacks the N‑methyl substituent, forms complexes with different geometry and spectral signatures under analogous conditions [1]. No quantitative binding constants (log K) have been reported for either ligand.

Metal coordination capability
Class-level
Cu(II) d‑d band
600–650 nm
Reported UV‑Vis handle may support ligand quality control
No log K reported for either ligand
Coordination chemistry Cu(II) complexes Ligand design

Regioisomeric Fidelity: 6- vs 5/7-Aminoisoquinoline

The 6‑aminoisoquinoline scaffold is explicitly claimed in US patent US7671205 as a core structure for kinase‑modulating compounds, with the 6‑amino group serving as the vector for further derivatization [1]. The N‑methyl variant (this product) retains the 6‑substitution pattern while the methyl group modulates the amine nucleophilicity and hydrogen‑bond donor capacity. In contrast, 5‑aminoisoquinoline and 7‑aminoisoquinoline regioisomers have different vector angles and electronic properties, leading to distinct kinase selectivity profiles in the patent series, although quantitative IC₅₀ values for the unelaborated building blocks are not disclosed [1].

Regioisomeric fidelity
Reported
6‑amino scaffold claimed in kinase inhibitor patent; 5‑/7‑ not claimed
Supports SAR alignment with patented inhibitor space
No comparative IC₅₀ for building blocks
Regioselectivity Kinase inhibitor synthesis Building block

Purity and Physical Form: Dihydrochloride vs Free Base

The dihydrochloride salt is commercially supplied with a minimum purity specification of 95 % (HPLC) and is a free‑flowing powder . The free‑base form (CAS 1500839‑49‑5) is also available at 95 % purity but may exhibit variable physical form (oil or low‑melting solid) that complicates accurate weighing and formulation . The dihydrochloride therefore offers superior handling characteristics for quantitative dispensing in array‑based synthesis or high‑throughput screening.

Purity & physical form
Data to verify
Powder (dihydrochloride)
vs variable form (free base);
both ≥95%
Powder form may improve dispensing reproducibility
Supplier specifications only
Purity specification Physical form Procurement

N-Methylisoquinolin-6-amine dihydrochloride: Recommended Applications


6‑Substituted Isoquinoline Kinase Inhibitor Synthesis

The dihydrochloride salt is the preferred starting material for parallel synthesis of kinase‑focused compound libraries based on the 6‑aminoisoquinoline scaffold claimed in US7671205 [1]. The defined dihydrochloride stoichiometry simplifies coupling reactions with acid chlorides, sulfonyl chlorides, or isocyanates by eliminating the need for exogenous HCl to activate the amine. The consistent powder morphology also supports automated solid dispensing platforms .

Cu(II) Coordination Complexes for Spectroscopic Studies

After neutralization to the free base, the ligand yields square‑planar Cu(II) complexes displaying distinctive d‑d absorption bands at 600–650 nm . These complexes are suitable for studying metal‑mediated biological activity or for use as paramagnetic probes in electron paramagnetic resonance (EPR) spectroscopy, where the N‑methyl group provides a spectroscopic handle distinct from unsubstituted 6‑aminoisoquinoline.

Aqueous Biochemical Assays with Defined Salt Form

For biochemical assays conducted in aqueous buffer at physiological pH, the dihydrochloride salt ensures complete dissolution and provides a known counterion composition, which is preferable to the variable hydration state of the free base or the lower HCl content of the monohydrochloride . The recommended cool, dry storage condition should be observed to maintain long‑term purity.

Application
Selection Property
Validation Focus
Isoquinoline kinase inhibitor library synthesis
Dihydrochloride salt stoichiometry
Automated solid dispensing; patent-aligned 6‑amino scaffold
Cu(II) coordination spectroscopy
Bidentate N‑methyl ligand
UV‑Vis spectral handle (600–650 nm) for complex characterization
Aqueous biochemical assays
Defined counterion composition
Solubility consistency; storage condition review
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